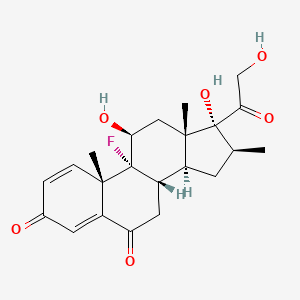
6-Keto Betamethasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Keto Betamethasone is a synthetic corticosteroid derived from betamethasone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Keto Betamethasone typically involves the oxidation of betamethasone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the 6th position of the steroid nucleus . The reaction conditions often require careful temperature control and the use of solvents like acetone or dichloromethane to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biotransformations and enzymatic processes to achieve the desired modifications. The starting material is often diosgenin, a naturally occurring steroid sapogenin, which undergoes a series of chemical transformations to yield the final product .
Chemical Reactions Analysis
Types of Reactions
6-Keto Betamethasone undergoes various chemical reactions, including:
Oxidation: Introduction of the keto group at the 6th position.
Reduction: Conversion of the keto group back to a hydroxyl group under specific conditions.
Substitution: Replacement of functional groups at different positions on the steroid nucleus
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives of betamethasone, each with distinct pharmacological properties .
Scientific Research Applications
6-Keto Betamethasone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Employed in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the formulation of topical creams, ointments, and other pharmaceutical products .
Mechanism of Action
6-Keto Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
6-Keto Betamethasone is compared with other corticosteroids such as:
Betamethasone: The parent compound, known for its potent anti-inflammatory effects.
Dexamethasone: A stereoisomer of betamethasone with similar pharmacological properties.
Prednisolone: Another corticosteroid with a slightly different structure and potency .
Uniqueness
This compound is unique due to the presence of the keto group at the 6th position, which enhances its anti-inflammatory and immunosuppressive properties compared to its parent compound .
Conclusion
This compound is a valuable synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. Its unique chemical structure and wide range of applications in scientific research, medicine, and industry make it an important compound in the field of corticosteroid chemistry.
Properties
Molecular Formula |
C22H27FO6 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C22H27FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,17,24,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
NBDQTCDZBJJKSK-LJZZTJPRSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


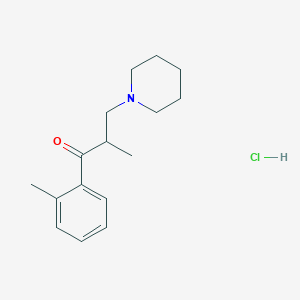
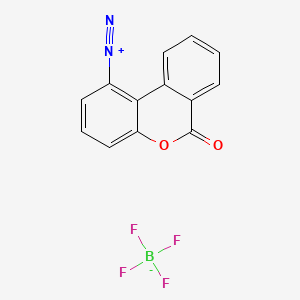
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
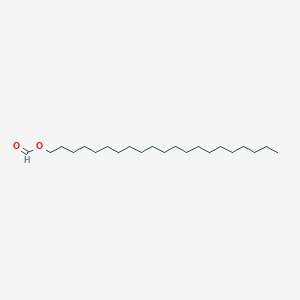
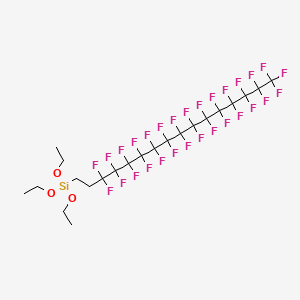
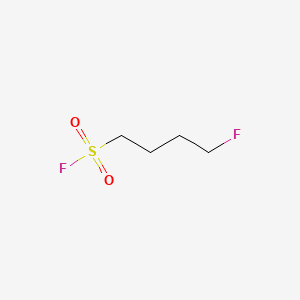
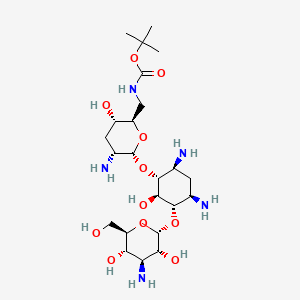
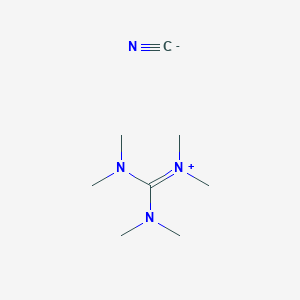
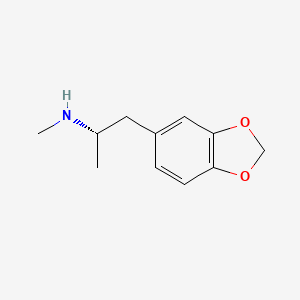
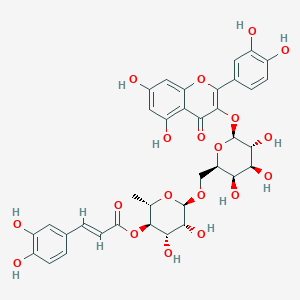
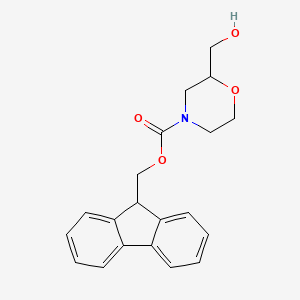
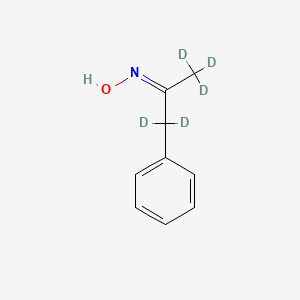
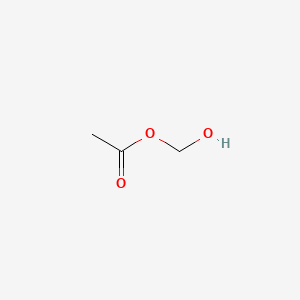
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
